![molecular formula C18H12N2 B14118536 4-Phenylbenzo[h]cinnoline](/img/structure/B14118536.png)
4-Phenylbenzo[h]cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylbenzo[h]cinnoline is a heterocyclic compound with the molecular formula C18H12N2. It is a derivative of cinnoline, characterized by the presence of a phenyl group attached to the benzo[h]cinnoline core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbenzo[h]cinnoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of cinnolin-4(1H)-one derivatives with propargyl bromide in the presence of potassium carbonate (K2CO3) in refluxing acetonitrile medium . This reaction yields the crucial intermediate cinnoline scaffolds, which can then be further functionalized to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Phenylbenzo[h]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
4-Phenylbenzo[h]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 4-Phenylbenzo[h]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
類似化合物との比較
Cinnoline: The parent compound, which lacks the phenyl group.
Quinoxaline: Another heterocyclic compound with a similar structure but different nitrogen positioning.
Quinazoline: A compound with a similar fused ring system but differing in nitrogen atom placement.
Uniqueness: 4-Phenylbenzo[h]cinnoline is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs. This structural modification allows for a broader range of applications and interactions with various molecular targets .
特性
分子式 |
C18H12N2 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC名 |
4-phenylbenzo[h]cinnoline |
InChI |
InChI=1S/C18H12N2/c1-2-6-13(7-3-1)17-12-19-20-18-15-9-5-4-8-14(15)10-11-16(17)18/h1-12H |
InChIキー |
HKUSRUQZNLJABD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C2C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




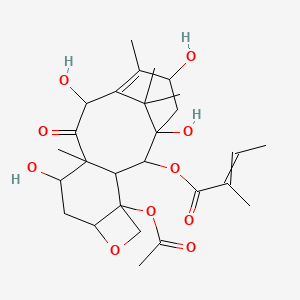
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118469.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)
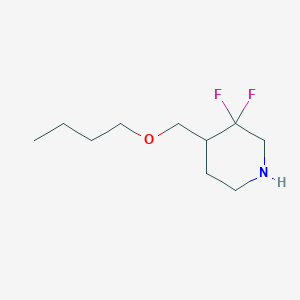
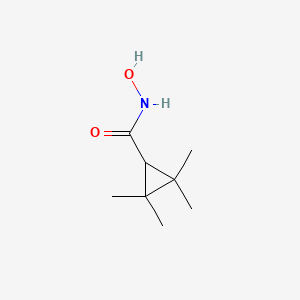
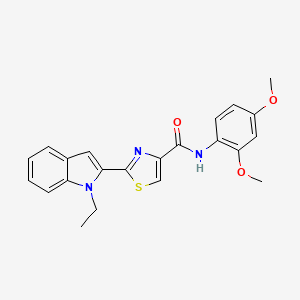

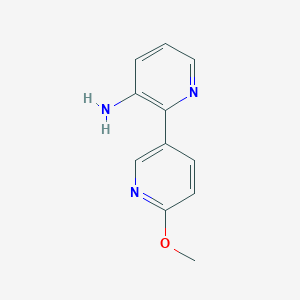


![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)

